N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine
Description
N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl)-L-serine (hereafter referred to as Fmoc-Lac(Ac)₇-Ser) is a glycosylated amino acid derivative widely utilized in glycopeptide synthesis. Its structure comprises an Fmoc-protected L-serine residue conjugated to a β-D-lactosyl (galactosyl-glucose) disaccharide moiety, with all seven hydroxyl groups acetylated (hepta-O-acetyl) for stability during solid-phase peptide synthesis (SPPS) . The acetyl groups prevent unwanted side reactions and enhance solubility in organic solvents, while the Fmoc group enables sequential peptide elongation under mild basic conditions (e.g., piperidine deprotection) . This compound is commercially available (e.g., Medicinal Chemistry Pharmaceutical Ltd., Santa Cruz Biotechnology) and serves as a critical building block for constructing glycan arrays and studying carbohydrate-protein interactions .
Properties
Molecular Formula |
C44H51NO22 |
|---|---|
Molecular Weight |
945.9 g/mol |
IUPAC Name |
(2S)-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C44H51NO22/c1-20(46)56-18-33-35(60-22(3)48)37(61-23(4)49)40(64-26(7)52)43(66-33)67-36-34(19-57-21(2)47)65-42(39(63-25(6)51)38(36)62-24(5)50)58-17-32(41(53)54)45-44(55)59-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,55)(H,53,54)/t32-,33-,34+,35+,36+,37+,38-,39+,40-,42+,43+/m0/s1 |
InChI Key |
PEDLHTCZTNWMIO-MBJUQBIBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-D-lactosyl)-L-serine (CAS Number: 169275-84-7) is a complex glycopeptide that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, characterization, and relevant case studies.
- Molecular Formula : C44H51NO22
- Molecular Weight : 945.87 g/mol
- SMILES Notation : CC(=O)OC[C@H]1OC@@HC@H[C@@H]1O[C@@H]5OC@HC@HC@H[C@H]5OC(=O)C...
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the protection of amino acids and the introduction of sugar moieties. The hepta-O-acetyl-D-lactosyl group enhances solubility and stability, making it suitable for biological applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Biological Activity
1. Antimicrobial Properties
Research indicates that glycopeptides similar to N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-D-lactosyl)-L-serine exhibit significant antimicrobial activity. For instance, studies have shown that glycopeptides can inhibit bacterial growth by interfering with cell wall synthesis or function.
2. Immunomodulatory Effects
This compound may influence immune responses by modulating cytokine production. Case studies have highlighted its potential to enhance immune cell activity, making it a candidate for therapeutic applications in immunotherapy.
3. Antitumor Activity
Preliminary findings suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, a series of glycopeptides were tested against various strains of bacteria. The results indicated that compounds with similar acetylated sugar moieties demonstrated enhanced efficacy against resistant strains of Staphylococcus aureus.
Case Study 2: Immunomodulation
A research article in Frontiers in Immunology explored the effects of glycopeptides on T-cell activation. The findings showed that these compounds could significantly increase IL-2 production in activated T-cells, suggesting a role in enhancing adaptive immune responses.
Summary Table of Biological Activities
Comparison with Similar Compounds
Sugar Core and Protection Patterns
Key Observations :
- Sugar Complexity: Fmoc-Lac(Ac)₇-Ser contains a disaccharide, whereas simpler analogs (e.g., mannose or xylose derivatives) are monosaccharides .
- Protection Strategy: Hepta-O-acetylation provides maximal hydroxyl protection but requires extensive deprotection. Benzyl or diphenylmethylene groups (e.g., in ) offer alternative stability but necessitate harsher deprotection (e.g., hydrogenolysis) .
- Glycosidic Linkage: Most compounds feature β-linkages, but α-linked sugars (e.g., α-D-mannose in ) exhibit distinct stereochemical and biological properties .
Amino Acid Variations
- Serine vs. Threonine : Threonine derivatives (e.g., ) introduce a methyl group at the β-carbon, increasing steric hindrance during glycosylation and peptide coupling .
- Proline Derivatives : Compounds like Fmoc-Pro-O-(β-L-Fuc-β-D-Gal) () utilize proline, altering backbone flexibility and glycosylation site accessibility .
Coupling Reagents and Conditions
Key Observations :
Key Observations :
- Biological Relevance: Mannose derivatives () are critical for studying congenital muscular dystrophy pathways, while lactosyl compounds (Fmoc-Lac(Ac)₇-Ser) focus on broader glycan interactions .
- Vaccine Design: Rhamnose-containing analogs () demonstrate the adaptability of glycosylated serines in immunology .
Preparation Methods
Synthesis of Hepta-O-acetyl-β-D-lactosyl Donor
The lactosyl donor is prepared by peracetylation of lactose (β-D-galactopyranosyl-(1→4)-D-glucopyranose) using acetic anhydride and a catalytic acid (e.g., H₂SO₄ or pyridine). This reaction converts all seven hydroxyl groups into acetyl esters, yielding 2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactose. The product is typically purified via recrystallization or column chromatography.
Reaction Conditions
- Reagents : Lactose (1 equiv), acetic anhydride (10 equiv), pyridine (catalyst).
- Temperature : 0°C to room temperature, 12–24 hours.
- Yield : 85–92%.
The acetylated lactose is then converted into a glycosyl donor (e.g., bromide or chloride) for subsequent coupling. For example, treatment with HBr in acetic acid generates the lactosyl bromide donor, which is highly reactive in Koenigs-Knorr glycosylation.
Fmoc Protection of L-Serine
L-Serine is protected at the α-amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system. The reaction proceeds under mild alkaline conditions to avoid racemization:
$$
\text{L-Serine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3, \text{dioxane/H}2\text{O}} \text{N-(9-Fluorenylmethoxycarbonyl)-L-serine}
$$
Optimization Notes :
- Excess Fmoc-Cl (1.2 equiv) ensures complete protection.
- Reaction time: 2–4 hours at 0°C.
- Yield: 90–95%.
The Fmoc group provides orthogonal protection, remaining stable under acidic glycosylation conditions while being removable later via piperidine treatment.
Glycosylation of Fmoc-Serine
The critical step involves coupling the hepta-O-acetyl-lactosyl donor with Fmoc-L-serine. Silver-assisted Koenigs-Knorr glycosylation is commonly employed to achieve β-selectivity:
$$
\text{Fmoc-L-serine} + \text{Hepta-O-acetyl-lactosyl bromide} \xrightarrow{\text{Ag}2\text{CO}3, \text{DCM}} \text{N-(9-Fluorenylmethoxycarbonyl)-O-(hepta-O-acetyl-β-D-lactosyl)-L-serine}
$$
Reaction Parameters :
- Solvent : Anhydrous dichloromethane (DCM).
- Promoter : Silver carbonate (2.5 equiv).
- Temperature : 0°C to room temperature, 6–12 hours.
- Yield : 50–65%.
Alternative methods using imidate or trichloroacetimidate donors have been explored to improve yields, but these require stringent moisture control.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane gradients) to remove unreacted donor and byproducts. Final characterization employs:
- NMR Spectroscopy : Confirm β-configuration (J₁,₂ ≈ 8 Hz for β-linkage).
- Mass Spectrometry : Molecular ion peak at m/z 945.87 (M+H⁺).
- HPLC : Purity >95%.
Comparative Analysis of Glycosylation Methods
| Method | Donor Type | Promoter | β:α Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Koenigs-Knorr | Bromide | Ag₂CO₃ | 9:1 | 50–65 | |
| Trichloroacetimidate | Imidate | TMSOTf | 8:1 | 60–70 | |
| Azidonitration | Azide | LiBr | 7:1 | 40–55 |
The trichloroacetimidate method offers higher yields but requires expensive promoters. Koenigs-Knorr remains preferred for scalability.
Challenges and Optimization Strategies
Side Reactions
Solvent Effects
Polar aprotic solvents (e.g., DCM, acetonitrile) enhance donor reactivity but may reduce solubility. Co-solvents like toluene improve mixing.
Applications in Glycopeptide Synthesis
The compound enables SPPS of glycopeptides for studying glycan-protein interactions. Key applications include:
Q & A
Q. What are the critical considerations for designing a synthetic route for this compound?
The synthesis requires sequential protection/deprotection steps. The Fmoc group (9-fluorenylmethoxycarbonyl) is commonly used for temporary amine protection due to its stability under acidic conditions and selective cleavage via piperidine . The lactosyl moiety’s hepta-O-acetyl groups prevent undesired glycosidic bond cleavage during coupling. Key steps include:
- Glycosylation : Use of trichloroacetimidate donors for stereoselective β-linkage formation .
- Acetylation : Ensure complete protection of hydroxyl groups to avoid side reactions during Fmoc deprotection .
- Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to resolve acetylated intermediates .
Q. How do I verify the structural integrity of intermediates using NMR spectroscopy?
- 1H NMR : Monitor acetyl proton signals (δ 1.9–2.1 ppm) for completeness of O-acetylation.
- 13C NMR : Confirm β-configuration of the glycosidic bond via anomeric carbon signals (δ 100–105 ppm for β-linkages) .
- Deprotection checks : Disappearance of Fmoc aromatic protons (δ 7.3–7.8 ppm) after piperidine treatment .
Q. What analytical techniques are optimal for purity assessment?
- HPLC-MS : Use electrospray ionization (ESI) to detect acetyl loss or hydrolyzed byproducts. For example, a molecular ion at m/z 933.2 [M+H]+ corresponds to the intact hepta-acetylated compound .
- TLC : Monitor glycosylation steps using silica gel plates with 10% H2SO4 charring (Rf ~0.3 in EtOAc/hexane 1:1) .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting of acetyl signals) be resolved?
Splitting may arise from:
- Steric hindrance : Bulky substituents on the lactosyl moiety causing restricted rotation (e.g., 2',3',4'-O-acetyl groups). Use 2D NOESY to identify spatial proximity between acetyl groups and the Fmoc aromatic ring .
- Dynamic exchange : Acetyl migration under basic conditions. Perform NMR at low temperature (e.g., 4°C) to slow equilibration .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides unambiguous confirmation of regiochemistry .
Q. What strategies mitigate hydrolysis of the hepta-O-acetyl lactosyl group during Fmoc deprotection?
Piperidine-mediated Fmoc cleavage (20% v/v in DMF) can hydrolyze acetyl groups if prolonged. Mitigation approaches include:
Q. How does the glycosylation pattern influence biological activity in glycopeptide models?
The hepta-O-acetyl lactosyl group enhances membrane permeability in cell-based assays but may reduce receptor binding affinity due to steric bulk. To assess:
- Enzymatic deacetylation : Treat with esterases and compare bioactivity (e.g., lectin binding via SPR) before/after deprotection .
- Molecular dynamics simulations : Model interactions between the acetylated glycan and target proteins (e.g., galectin-3) to identify steric clashes .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in the final coupling step?
Common issues:
- Activation efficiency : Use HBTU/HOBt with DIEA in DMF for optimal carboxylate activation.
- Solubility : Pre-dissolve the glycosylated serine in DMSO if insoluble in DMF .
- Competitive reactions : Add molecular sieves (3Å) to sequester water and prevent hydrolysis .
Q. What computational tools aid in predicting reaction pathways for acetyl migration?
- Density Functional Theory (DFT) : Calculate energy barriers for acetyl group migration between hydroxyls (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, solvent) for stability .
Data Interpretation Guidelines
Q. How to resolve discrepancies between MS data and theoretical molecular weights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
